N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride
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Overview
Description
N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride is a compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . The trifluoroacetamide group adds unique properties to the compound, making it valuable for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of N-Boc-azetidin-3-one.
Horner–Wadsworth–Emmons Reaction: N-Boc-azetidin-3-one undergoes a Horner–Wadsworth–Emmons reaction catalyzed by DBU to form N-Boc-azetidin-3-ylidene acetate.
Aza-Michael Addition: The N-Boc-azetidin-3-ylidene acetate is then subjected to an aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki–Miyaura cross-coupling reactions to form new C-C bonds.
Common Reagents and Conditions
Aza-Michael Addition: NH-heterocycles are commonly used in the presence of a base.
Suzuki–Miyaura Cross-Coupling: Boronic acids and palladium catalysts are typically used.
Major Products Formed
The major products formed from these reactions include various substituted azetidines and azetidine derivatives with different functional groups.
Scientific Research Applications
N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its biological activity.
Biological Studies: The compound is studied for its potential effects on biological systems and its role as a building block for bioactive molecules.
Industrial Applications: It is used in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The trifluoroacetamide group enhances the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A natural product with biological activity.
N-Boc-azetidin-3-ylidene acetate: An intermediate in the synthesis of various azetidine derivatives.
Uniqueness
N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(azetidin-3-yl)-2,2,2-trifluoroacetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N2O.ClH/c6-5(7,8)4(11)10-3-1-9-2-3;/h3,9H,1-2H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPRNFJOJFQOMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598699 |
Source
|
Record name | N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124668-48-0 |
Source
|
Record name | N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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